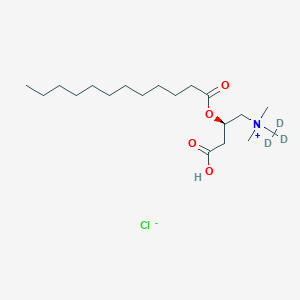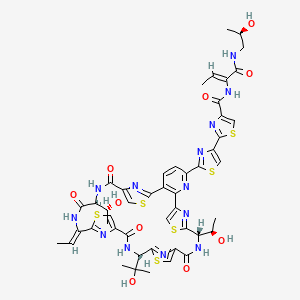
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is a fluorescent dye commonly used for monitoring membrane potential. This compound is known for its ability to change fluorescence in response to variations in cell membrane potential, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate typically involves the following steps:
Formation of the naphthalene derivative: The initial step involves the synthesis of a naphthalene derivative by introducing a dibutylamino group to the naphthalene ring.
Vinylation: The naphthalene derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Pyridinium formation: The vinylated naphthalene derivative is reacted with a pyridine derivative to form the pyridinium salt.
Sulfonation: Finally, the compound undergoes sulfonation to introduce the sulfonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the naphthalene ring.
Reduction: Reduction reactions can occur, particularly affecting the pyridinium moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce reduced pyridinium compounds. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane potential and other chemical properties.
Biology: Employed in cell biology to monitor changes in cell membrane potential, which is crucial for understanding cellular processes.
Medicine: Utilized in medical research to investigate the effects of drugs on cell membrane potential and to study disease mechanisms.
Industry: Applied in the development of sensors and diagnostic tools that rely on changes in fluorescence to detect various analytes
Wirkmechanismus
The mechanism of action of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate involves its ability to integrate into cell membranes and respond to changes in membrane potential. The compound’s fluorescence changes proportionally to the membrane potential, allowing researchers to monitor these changes in real-time. The molecular targets include cell membrane components, and the pathways involved are related to the electrochemical gradients across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-8-ANEPPS: Another fluorescent dye used for similar applications but with different spectral properties.
RH-237: A voltage-sensitive dye with distinct absorption and emission characteristics.
JC-1: A dye used to assess mitochondrial membrane potential, differing in its mechanism of action and applications.
Uniqueness
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is unique due to its specific spectral properties, which make it particularly suitable for monitoring membrane potential changes with high sensitivity and accuracy. Its ability to integrate into cell membranes and provide real-time fluorescence changes sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-[4-[2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8088755.png)







![9,12-Octadecadienoic acid, 1,1'-[2-[(1-oxooctadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8088799.png)
